molecular formula C24H21FN2O3 B605581 3(2H)-Benzoxazolecarboxamide, 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)- CAS No. 1644158-57-5

3(2H)-Benzoxazolecarboxamide, 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-

Cat. No. B605581
CAS RN: 1644158-57-5
M. Wt: 404.4414
InChI Key: DPYVAZSLMQCVOG-UHFFFAOYSA-N
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Description

    ARN14974: (CAS No. 1644158-57-5) is a small molecule compound.

  • It falls into the category of acid ceramidase inhibitors .
  • Acid ceramidase is an enzyme involved in sphingolipid metabolism, specifically the hydrolysis of ceramide to sphingosine and fatty acid. Inhibition of acid ceramidase leads to increased ceramide levels.
  • ARN14974 has been studied for its potential therapeutic applications.
  • Scientific Research Applications

      Chemistry: ARN14974 is a valuable tool for studying sphingolipid metabolism and ceramide signaling pathways.

      Biology: Researchers use ARN14974 to investigate the role of acid ceramidase in cellular processes, including apoptosis, cell proliferation, and inflammation.

      Medicine: Potential therapeutic applications include cancer treatment, neurodegenerative diseases, and metabolic disorders.

      Industry: While not directly used in industry, understanding acid ceramidase inhibition may inspire drug development.

  • Mechanism of Action

    • ARN14974 inhibits acid ceramidase, leading to:

        Increased Ceramide Levels: By preventing ceramide breakdown, ARN14974 elevates cellular ceramide concentrations.

        Altered Signaling: Ceramide is involved in various signaling pathways, affecting cell survival, proliferation, and stress responses.

  • Biochemical Analysis

    Biochemical Properties

    6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide inhibits acid ceramidase (AC) in a complex cellular environment, leading to the intended biochemical response, that is, increased ceramide and decreased sphingosine levels . This compound interacts with the enzyme acid ceramidase, which plays a crucial role in the metabolism of sphingolipids .

    Cellular Effects

    The effects of 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide on cells are profound. It causes a substantial reduction in AC activity in multiple organs, including brain, liver, heart, lungs, and kidney . This compound influences cell function by altering the balance of ceramide and sphingosine, two key components of cell signaling pathways .

    Molecular Mechanism

    The molecular mechanism of action of 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide involves binding to the active site of the enzyme acid ceramidase, inhibiting its activity and leading to an increase in ceramide levels and a decrease in sphingosine levels . This change in the balance of ceramide and sphingosine can lead to changes in gene expression and cellular signaling pathways.

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide have been observed over time. The compound quickly enters the bloodstream after administration, reaching a maximal plasma concentration and displaying a half-life time of 458 minutes in circulation .

    Dosage Effects in Animal Models

    In animal models, the effects of 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide vary with different dosages. At a dosage of 10 mg/kg, it causes a substantial reduction in AC activity in multiple organs .

    Metabolic Pathways

    6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide is involved in the metabolic pathway of sphingolipids. It interacts with the enzyme acid ceramidase, which is responsible for the breakdown of ceramide into sphingosine .

    Transport and Distribution

    After administration, 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide quickly enters the bloodstream and is distributed to various organs, including the brain, liver, heart, lungs, and kidney .

    Subcellular Localization

    Given its role as an inhibitor of the enzyme acid ceramidase, it is likely to be found in the same subcellular locations as this enzyme, which include lysosomes and the cell membrane .

    Preparation Methods

      Industrial Production: Information on large-scale industrial production methods for ARN14974 is limited due to its research-oriented nature.

  • Chemical Reactions Analysis

      Reactivity: ARN14974 is stable under normal conditions but may undergo specific reactions.

      Common Reagents and Conditions:

  • Comparison with Similar Compounds

      Uniqueness: ARN14974’s uniqueness lies in its specific benzoxazolone carboxamide structure.

      Similar Compounds: While I don’t have a direct list of similar compounds, other acid ceramidase inhibitors may share some features with ARN14974.

    properties

    IUPAC Name

    6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H21FN2O3/c25-20-12-9-18(10-13-20)19-11-14-21-22(16-19)30-24(29)27(21)23(28)26-15-5-4-8-17-6-2-1-3-7-17/h1-3,6-7,9-14,16H,4-5,8,15H2,(H,26,28)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DPYVAZSLMQCVOG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)CCCCNC(=O)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)F)OC2=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H21FN2O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    404.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Q & A

    Q1: The study mentions that the inhibitory effect of adiponectin on visfatin-induced NLRP3 inflammasome activation was abolished by AC inhibitors, including ARN14974. What does this suggest about the role of ARN14974 in this context?

    A1: The study demonstrates that adiponectin, an anti-inflammatory adipokine, can suppress the activation of the NLRP3 inflammasome induced by visfatin []. This suppression is hindered by the introduction of AC inhibitors like ARN14974. This suggests that ARN14974, by inhibiting AC, blocks a key pathway through which adiponectin exerts its anti-inflammatory effects. Therefore, ARN14974 likely plays a role in maintaining or even enhancing NLRP3 inflammasome activation in the presence of visfatin, counteracting the protective effects of adiponectin. This highlights AC as a potential therapeutic target for ORG and suggests that ARN14974 could be a valuable tool for further dissecting the intricate mechanisms underlying AC's involvement in this inflammatory pathway.

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